molecular formula C11H19NO B8495855 (4-Aminoadamantan-1-yl)methanol CAS No. 865980-55-8

(4-Aminoadamantan-1-yl)methanol

Cat. No. B8495855
Key on ui cas rn: 865980-55-8
M. Wt: 181.27 g/mol
InChI Key: QFKQPWVSSXAIRC-UHFFFAOYSA-N
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Patent
US08334305B2

Procedure details

Lithium aluminium hydride (5 g, 135 mmol) was added to a solution of 4-aminoadamantane-1-carboxylic acid methyl ester (5 g, 23.9 mmoles) in dry THF (100 ml) at 0-5° C. and the mixture heated under reflux for 3 h. It was then cooled to 0° C. and quenched with water (10 ml) followed by NaOH solution (20%, 12.5 ml). After stirring for 30 min, it was filtered through hyflo bed to remove inorganics. The clear filtrate was concentrated under reduced pressure and the residue triturated with hexane to give 4-amino-1-hydroxymethyladamantane (3.9 g, 90%). LC-MS (m/z): 182 (M+1). 1H NMR (300 MHz, DMSO-d6) δ 3.0 (d, 2H), 2.85 (b. s., 1H), 1.2-2.1 (13H, m).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C[O:8][C:9]([C:11]12[CH2:20][CH:15]3[CH2:16][CH:17]([CH2:19][CH:13]([CH:14]3[NH2:21])[CH2:12]1)[CH2:18]2)=O>C1COCC1>[NH2:21][CH:14]1[CH:13]2[CH2:12][C:11]3([CH2:9][OH:8])[CH2:18][CH:17]([CH2:16][CH:15]1[CH2:20]3)[CH2:19]2 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
5 g
Type
reactant
Smiles
COC(=O)C12CC3C(C(CC(C1)C3)C2)N
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
quenched with water (10 ml)
FILTRATION
Type
FILTRATION
Details
it was filtered through hyflo bed
CUSTOM
Type
CUSTOM
Details
to remove inorganics
CONCENTRATION
Type
CONCENTRATION
Details
The clear filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue triturated with hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1C2CC3(CC(CC1C3)C2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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